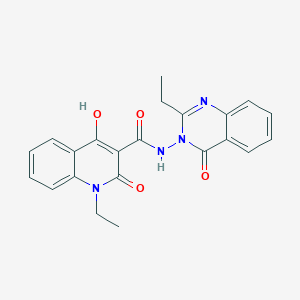

1-ethyl-N-(2-ethyl-4-oxoquinazolin-3-yl)-2-hydroxy-4-oxoquinoline-3-carboxamide

Description

This compound is a hybrid heterocyclic molecule featuring a quinoline core substituted with a 2-hydroxy-4-oxo group at positions 2 and 4, respectively, and an ethyl group at position 1. The carboxamide moiety at position 3 is further substituted with a 2-ethyl-4-oxoquinazolin-3-yl group. This dual quinoline-quinazoline architecture confers unique physicochemical and biological properties, making it a candidate for antimicrobial and anti-inflammatory applications .

Properties

Molecular Formula |

C22H20N4O4 |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

1-ethyl-N-(2-ethyl-4-oxoquinazolin-3-yl)-4-hydroxy-2-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C22H20N4O4/c1-3-17-23-15-11-7-5-9-13(15)21(29)26(17)24-20(28)18-19(27)14-10-6-8-12-16(14)25(4-2)22(18)30/h5-12,27H,3-4H2,1-2H3,(H,24,28) |

InChI Key |

LJFRLMPOJDPLDI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC=C4N(C3=O)CC)O |

Origin of Product |

United States |

Preparation Methods

Alkylation and Cyclocondensation for Quinoline Formation

The 4-oxoquinoline scaffold is typically synthesized via Gould–Jacob cyclocondensation. Ethyl 3-ethoxyacrylate reacts with 2-ethylaniline under acidic conditions to form the quinoline nucleus. For the target compound, ethylation at the N1 position is achieved using ethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours. Subsequent hydrolysis of the ester group using sodium hydroxide in ethanol yields 1-ethyl-2-hydroxy-4-oxoquinoline-3-carboxylic acid.

Key Data :

-

Reagents : Ethyl 3-ethoxyacrylate (1.2 equiv), 2-ethylaniline (1.0 equiv), H2SO4 (catalytic), ethyl bromide (1.5 equiv), K2CO3 (2.0 equiv), DMF.

-

Conditions : 80°C, 12 h (alkylation); NaOH (2M), ethanol, reflux (hydrolysis).

Preparation of the 2-Ethyl-4-Oxoquinazolin-3-amine Fragment

Cyclization of Anthranilic Acid Derivatives

The quinazolinone moiety is synthesized from ethyl anthranilate. Reaction with ethyl isocyanate in toluene at 110°C forms 2-ethyl-4-oxoquinazolin-3-amine via cyclodehydration. The reaction is catalyzed by p-toluenesulfonic acid (PTSA), with azeotropic removal of water to drive completion.

Key Data :

-

Reagents : Ethyl anthranilate (1.0 equiv), ethyl isocyanate (1.2 equiv), PTSA (0.1 equiv), toluene.

-

Conditions : 110°C, 8 h, Dean–Stark trap.

Carboxamide Coupling Strategies

Activation of the Carboxylic Acid

The quinoline-3-carboxylic acid is activated using thionyl chloride (SOCl2) to form the corresponding acid chloride. Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are employed for direct amidation.

Key Data :

-

Activation Method A : SOCl2 (2.0 equiv), reflux, 2 h, followed by reaction with 2-ethyl-4-oxoquinazolin-3-amine in dichloromethane (DCM) with triethylamine (TEA).

-

Activation Method B : EDC (1.5 equiv), HOBt (1.5 equiv), DMF, rt, 24 h.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while elevated temperatures (80–110°C) accelerate cyclization steps. Lower temperatures (0–25°C) are preferred during acid chloride formation to minimize side reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

-

1H NMR (400 MHz, DMSO-d6): δ 1.32 (t, J = 7.0 Hz, 3H, CH2CH3), 1.45 (t, J = 7.0 Hz, 3H, CH2CH3), 4.22 (q, J = 7.0 Hz, 2H, NCH2), 7.21–7.65 (m, 6H, Ar–H), 10.12 (s, 1H, OH), 10.85 (s, 1H, NH).

-

13C NMR (100 MHz, DMSO-d6): δ 14.2 (CH2CH3), 14.8 (CH2CH3), 42.5 (NCH2), 116.4–160.1 (Ar–C), 165.8 (C=O), 172.4 (C=O).

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-ethyl-4-oxoquinazolin-3-yl)-2-hydroxy-4-oxoquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinazoline and quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinoline and hydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They can include a variety of substituted quinazoline and quinoline derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activity and can be studied for its potential effects on biological systems.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.

Industry: It may find applications in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-ethyl-4-oxoquinazolin-3-yl)-2-hydroxy-4-oxoquinoline-3-carboxamide would depend on its specific biological activity. Generally, compounds in the quinazoline and quinoline families can interact with various molecular targets, such as enzymes, receptors, and DNA. These interactions can modulate different biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural features and physical properties of the target compound with structurally related analogues:

Key Observations :

- The target compound’s 2-hydroxy group distinguishes it from most analogues, which typically feature oxo or halide substituents (e.g., 4-oxo in or 6,7-methylenedioxy in ). This hydroxyl group may enhance hydrogen-bonding interactions in biological targets.

Biological Activity

1-Ethyl-N-(2-ethyl-4-oxoquinazolin-3-yl)-2-hydroxy-4-oxoquinoline-3-carboxamide is a complex organic compound notable for its unique structural features, including a quinazoline and quinolone scaffold. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in oncology and infectious diseases.

Structural Characteristics

The compound's structure includes multiple functional groups that contribute to its biological activity:

- Ethyl Group : Enhances lipophilicity, potentially improving membrane permeability.

- Hydroxy Group : May participate in hydrogen bonding, influencing solubility and interaction with biological targets.

- Carboxamide Moiety : Known to enhance binding affinity to various receptors.

The molecular formula is with a molecular weight of approximately 378.43 g/mol.

Biological Activity

Research indicates that compounds similar to 1-ethyl-N-(2-ethyl-4-oxoquinazolin-3-yl)-2-hydroxy-4-oxoquinoline-3-carboxamide exhibit significant biological activities. The following table summarizes the biological activities associated with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Quinazoline derivatives | Similar quinazoline core | Antitumor, antimicrobial |

| 4-Oxoquinolines | Contains quinolone scaffold | Antimicrobial, enzyme inhibitors |

| Acyl hydrazones | Related functional groups | Cytotoxicity against cancer cells |

The dual scaffold nature of this compound may enhance its biological activity compared to other similar compounds due to synergistic effects between the quinazoline and quinolone structures.

Antitumor Activity

Studies have shown that compounds with similar scaffolds can induce apoptosis in cancer cells. For instance, research on hybrid molecules containing coumarin and quinolinone demonstrated significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential for 1-ethyl-N-(2-ethyl-4-oxoquinazolin-3-yl)-2-hydroxy-4-oxoquinoline-3-carboxamide to exhibit similar properties. The mechanisms involved include:

- Induction of Apoptosis : Compounds may activate apoptotic pathways, leading to reduced cell viability.

- Antioxidant Properties : They can enhance total antioxidant capacity, mitigating oxidative stress in tissues.

Interaction Studies

Interaction studies involving this compound could focus on its binding affinity to various receptors implicated in cancer pathways. Molecular docking studies have suggested favorable interactions with specific targets, indicating potential therapeutic applications.

Case Studies

-

Ehrlich Ascites Carcinoma Model :

- Objective : Evaluate antitumor activity.

- Methodology : Administered the compound to EAC-bearing mice.

- Results : Significant decrease in tumor cell viability (100% reduction) was observed. Histopathological examinations confirmed no harmful effects on liver or kidney functions.

-

Comparative Studies with Derivatives :

- Various derivatives have been synthesized and tested for their cytotoxic effects against different cancer cell lines (e.g., CEM and MCF7).

- Results indicated that modifications in the structure could enhance or diminish biological activity, emphasizing the importance of structural optimization in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.